5-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-indazole
Overview
Description
5-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-indazole is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indazole derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-indazole is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects
5-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-indazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and tumor growth. It has also been shown to have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-indazole is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of 5-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-indazole. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent and to investigate its mechanism of action in cancer cells. Additionally, future studies could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Scientific Research Applications
5-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-indazole has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-bromo-1-(2-pyrrolidin-1-ylethyl)-3-(trifluoromethyl)indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF3N3/c15-10-3-4-12-11(9-10)13(14(16,17)18)19-21(12)8-7-20-5-1-2-6-20/h3-4,9H,1-2,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVADSHZHGETIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=C(C=C(C=C3)Br)C(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162393 | |
Record name | 5-Bromo-1-[2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-indazole | |
CAS RN |
1039827-17-2 | |
Record name | 5-Bromo-1-[2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1039827-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-[2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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